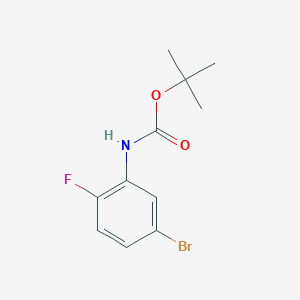

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBOIDTQSHUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety data sheet (SDS) for N-Boc-5-bromo-2-fluoroaniline

Technical Safety Monograph: N-Boc-5-bromo-2-fluoroaniline Operational Risk Assessment & Handling Guide for Medicinal Chemistry Applications[1][2]

Chemical Profile & Strategic Importance

Compound Identity:

-

IUPAC Name: tert-butyl (5-bromo-2-fluorophenyl)carbamate[1][2]

-

Molecular Weight: ~290.13 g/mol (Parent: 190.01 g/mol + Boc: 100.12 g/mol )[1][2]

Strategic Context: This compound is a high-value intermediate in drug discovery, specifically for synthesizing kinase inhibitors and GPCR ligands.[2] The tert-butoxycarbonyl (Boc) group serves as a critical "mask" for the aniline nitrogen, preventing catalyst poisoning during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide site.[1][2]

Physical Properties (Predicted/Derived):

| Property | Value / Description | Operational Note |

|---|---|---|

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or Boc-loss.[1][2] |

| Melting Point | 65–75 °C (Estimated) | Lower than parent aniline due to disruption of H-bonding.[1][2] |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Insoluble in water; lipophilicity (LogP) is increased vs. parent.[2] |

| Stability | Acid-labile; Thermally sensitive | Critical: Decomposes >150°C or in presence of Lewis acids.[1][2] |

Hazard Identification & Toxicology Mechanics

Since specific toxicological data for the N-Boc derivative is often proprietary, safety protocols must be derived from the Parent Aniline Principle (assuming metabolic hydrolysis) and the Protecting Group Hazards .[1][2]

A. GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral/Inhal): Category 4 (H302/H332) - Harmful if swallowed or inhaled.[1][2]

-

Skin/Eye Irritation: Category 2/2A (H315/H319) - Causes skin and serious eye irritation.[1][2]

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2]

B. Mechanistic Toxicology

-

Metabolic Activation: Upon systemic absorption, esterases or acidic gastric environments can cleave the Boc group, releasing the parent 5-bromo-2-fluoroaniline .[1][2]

-

Aniline Toxicity: Halogenated anilines are known methemoglobinemia inducers.[1][2] They oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.[1][2]

-

Sensitization: The benzylic-like fluorine position increases electrophilicity, posing a risk of skin sensitization via haptenization of dermal proteins.[2]

C. Chemical Hazards (The "Hidden" Risk)[1][2]

-

Gas Evolution: Exposure to strong acids (TFA, HCl) triggers rapid deprotection, releasing Isobutylene (flammable gas) and CO₂ .[2] In a closed vessel, this creates a catastrophic pressure hazard.[2]

Operational Safety & Engineering Controls

This section outlines a self-validating safety system. If the controls fail, the protocol halts.[2]

Protocol: Safe Handling Hierarchy

Figure 1: Operational safety workflow emphasizing engineering controls as the primary barrier.

Specific Handling Instructions

-

Ventilation: Always handle in a certified chemical fume hood.[1][2] The parent aniline has a distinct odor; detection of this odor implies containment failure.[1][2]

-

Glove Permeation: Halogenated anilines can penetrate thin nitrile.[1][2]

-

Static Control: As a crystalline organic solid, it is prone to static charge.[2] Use an ionizing fan or anti-static gun during weighing to prevent aerosolization.[1][2]

Chemical Stability & Deprotection Risks[1][2][5]

The most critical safety phase is the removal of the Boc group (Deprotection).[1][2] This process generates significant gas volume.[1][2]

Figure 2: Mechanism of Boc-deprotection highlighting the pressure generation hazard.[1][2]

Safety Protocol for Deprotection:

-

Open System: Never perform Boc-deprotection in a sealed vial. Use a bubbler or open-top vessel with a reflux condenser.[1][2]

-

Scrubbing: Isobutylene is flammable.[1][2] Ensure the exhaust is vented away from ignition sources.[1][2]

-

Quenching: Neutralize acid slowly. The exotherm from neutralization can accelerate residual gas evolution.[1][2]

Emergency Response Protocols

| Scenario | Immediate Action | Medical / Follow-up |

| Inhalation | Move to fresh air immediately. Keep victim warm and at rest. | Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24h.[1] |

| Skin Contact | Brush off dry solid.[1][2] Wash with soap and water for 15 min.[1][2][5] Do not use ethanol (increases absorption).[1] | If irritation persists or absorption suspected, seek medical aid.[2] |

| Eye Contact | Rinse cautiously with water for 15 min.[1][2][5][6] Remove contact lenses.[1][2][5] | Consult an ophthalmologist immediately. |

| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a closed container. | Treat waste as "Toxic - Halogenated Organic".[1][2] |

Storage & Shelf-Life

-

Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations (<1 month), but long-term heat exposure promotes Boc-cleavage.[1][2]

-

Atmosphere: Store under Nitrogen or Argon.[1][2] Aniline derivatives are prone to oxidation (darkening) upon air exposure.[1][2]

-

Incompatibility: Keep strictly separated from Strong Acids (Nitric, Sulfuric, TFA) and Strong Oxidizers .[2]

References

-

PubChem. (n.d.).[1][2][7] 5-Bromo-2-fluoroaniline (Parent Compound Data).[1][2][3][4][7] National Library of Medicine.[1][2] Retrieved February 12, 2026, from [Link][2]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[1][2] (3rd ed.).[1][2] Wiley-Interscience.[1][2] (Reference for Boc-group stability and deprotection hazards).

-

ECHA. (n.d.).[1][2] Registration Dossier - Halogenated Anilines.[1][2] European Chemicals Agency.[1][2][7] Retrieved February 12, 2026, from [Link][2]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 3. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. aobchem.com [aobchem.com]

- 7. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Sourcing & Handling Guide: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

[1]

Executive Summary

This technical guide addresses the sourcing, validation, and handling of Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate (also known as N-Boc-5-bromo-2-fluoroaniline).[1] As a critical intermediate in medicinal chemistry—particularly for kinase inhibitors and PROTAC linkers—this scaffold combines an electrophilic bromine handle for cross-coupling with a metabolically stable fluorine bioisostere.

While commercial suppliers exist, the electron-deficient nature of the parent aniline often leads to variable batch purity from bulk vendors.[1] This guide provides a dual-track strategy: a vetted commercial sourcing framework and a validated internal synthesis protocol to ensure supply chain resilience.

Part 1: Chemical Profile & Strategic Utility[1]

The Molecule[1][2][3]

-

Chemical Name: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate[1][2]

-

Common Aliases: N-Boc-5-bromo-2-fluoroaniline; (5-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester[1]

-

Target CAS: 192400-34-7 (Note: CAS assignments vary by vendor; verify by structure).

-

Molecular Formula:

-

Molecular Weight: 290.13 g/mol

Structural Utility in Drug Design

The molecule acts as a "masked" linchpin. The Boc group protects the amine during harsh organometallic cycles, while the Bromine (C-5) allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The Fluorine (C-2) serves two roles: it blocks metabolic oxidation at the ortho-position and induces a dipole that can influence binding affinity in the final drug target.[1]

Synthetic Utility Pathway

The following diagram illustrates the downstream utility of this scaffold, highlighting why purity at the sourcing stage is critical to prevent catalyst poisoning in subsequent steps.

Figure 1: Downstream synthetic utility and the risk of catalyst poisoning from impurities.

Part 2: Commercial Sourcing Landscape

Sourcing this specific carbamate requires navigating between "Aggregators" (who list stock but drop-ship) and "Originators" (who hold physical inventory).

Supplier Evaluation Matrix

The following vendors are categorized by reliability and inventory transparency.

| Supplier Tier | Vendor Name | Reliability Score | Primary Role | Notes |

| Tier 1 (Originators) | Combi-Blocks | High | Stockholder | Best for gram-to-kilo scale.[1] Usually ships from San Diego, CA. High batch consistency. |

| Tier 1 (Originators) | Enamine | High | Stockholder | Excellent for building blocks. Global logistics (Kiev/USA) can affect lead time. |

| Tier 2 (Catalog) | Sigma-Aldrich | Med-High | Distributor | Reliable QC, but often higher price/longer lead time for niche building blocks.[1] |

| Tier 2 (Catalog) | BLD Pharm | Medium | Stockholder | Good availability for diverse fluorinated intermediates. |

| Tier 3 (Aggregators) | eMolecules | Variable | Database | Use to find stock, but verify the actual supplier (often one of the above). |

Critical Sourcing Specification

When ordering, do not rely solely on the CAS number, as it can be ambiguous for fluorinated isomers. Always attach the chemical structure (SMILES/InChI) to the Purchase Order.

-

SMILES: CC(C)(C)OC(=O)NC1=C(F)C=CC(Br)=C1

-

Purity Requirement:

(HPLC). -

Impurity Limit: Free amine (parent aniline) must be

.

Part 3: Internal Synthesis Protocol (The "Make" Option)

If commercial stock is unavailable or degraded, synthesis from the widely available 5-bromo-2-fluoroaniline (CAS 2924-09-6) is straightforward but requires specific conditions due to the reduced nucleophilicity of the aniline.[1]

Reaction Logic

The ortho-fluorine atom withdraws electron density from the amine, making it sluggish to react with

Step-by-Step Methodology

Reagents:

-

5-Bromo-2-fluoroaniline (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (

) (1.2 - 1.5 eq)[1] -

DMAP (0.1 eq) or HMDS (2.0 eq)

-

Solvent: THF (anhydrous) or DCM.

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 5-bromo-2-fluoroaniline in anhydrous THF (0.5 M concentration).

-

Activation: Add DMAP (0.1 eq). Stir for 10 minutes at room temperature.

-

Addition: Add

(1.2 eq) dropwise (if liquid) or in portions. -

Reflux: Heat the system to

(gentle reflux) for 4–6 hours. Note: Room temperature stirring is often insufficient for this substrate. -

Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting aniline is more polar than the product.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove DMAP), then saturated

, then Brine. -

Purification: Dry over

, concentrate. Recrystallize from Hexane/EtOAc if necessary, or pass through a short silica plug.

Part 4: Quality Control & Validation Workflow

Whether sourced or synthesized, the material must be validated before entering the expensive cross-coupling workflow.

QC Decision Tree

Figure 2: Standard Operating Procedure (SOP) for incoming material validation.

Analytical Benchmarks

-

Appearance: White to pale yellow crystalline solid. Dark brown indicates oxidation of the parent aniline.

-

1H NMR (DMSO-d6):

References

Methodological & Application

Application Notes & Protocols: Synthesis of Quinazoline-Based EGFR Kinase Inhibitors Using N-Boc-5-bromo-2-fluoroaniline

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the progression of numerous cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] Consequently, EGFR has become a critical target for cancer therapy.[4][6][7] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized treatment for patients with specific EGFR mutations.[5][8][9]

The quinazoline scaffold is a privileged core structure in the design of potent EGFR inhibitors, including first-generation drugs like gefitinib and erlotinib.[8][10][11][12] This guide provides a detailed synthetic strategy and protocols for constructing novel quinazoline-based EGFR inhibitors, leveraging the versatile building block, N-Boc-5-bromo-2-fluoroaniline .

Strategic Rationale: The Utility of N-Boc-5-bromo-2-fluoroaniline

The selection of N-Boc-5-bromo-2-fluoroaniline as a starting material is a strategic choice informed by established structure-activity relationships (SAR) for EGFR inhibitors. Each functional group on this molecule serves a distinct and critical purpose:

-

2-Fluoro Group: Fluorine substitution on the aniline ring has been shown to increase the potency of EGFR inhibitors.[13][14] This is attributed to fluorine's ability to modulate the acidity of the N-H bond, enhance binding interactions within the hydrophobic pocket of the kinase, and improve pharmacokinetic properties.[15][16]

-

5-Bromo Group: The bromine atom serves as a crucial synthetic handle for introducing molecular diversity. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the attachment of various aryl or heteroaryl moieties that are often essential for potent inhibitory activity.[17][18]

-

N-Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group serves two primary functions. First, it protects the aniline nitrogen during initial coupling reactions. Second, its steric bulk can direct ortho-lithiation if further functionalization is desired. Most importantly, it can be readily removed under acidic conditions to allow for the subsequent cyclization to form the quinazoline core.

Core Synthetic Pathway Overview

The overall synthetic strategy is a modular, multi-step process designed for flexibility and efficiency. It involves an initial cross-coupling reaction to build the core aniline substituent, followed by cyclization to form the quinazoline ring, and concluding with deprotection and final functionalization.

Caption: High-level workflow for inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of N-Boc-5-bromo-2-fluoroaniline with a representative arylboronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[19] We select Pd(dppf)Cl2 as the catalyst due to its proven efficacy in coupling heteroaryl halides.[20][21] A mixture of an aqueous base (K2CO3) and an organic solvent (1,4-dioxane) is a standard condition that promotes both solubility of reagents and effective catalysis.[22]

| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Notes |

| N-Boc-5-bromo-2-fluoroaniline | 306.15 | 1.0 | 306 mg | Limiting Reagent |

| 3-methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg | 1.2 equivalents |

| Pd(dppf)Cl2 | 816.64 | 0.05 | 41 mg | 5 mol% catalyst |

| Potassium Carbonate (K2CO3) | 138.21 | 3.0 | 415 mg | 3.0 equivalents base |

| 1,4-Dioxane | - | - | 8 mL | Solvent |

| Water (degassed) | - | - | 2 mL | Co-solvent |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add N-Boc-5-bromo-2-fluoroaniline (306 mg, 1.0 mmol), 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl2 (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the coupled product (Intermediate 1) .

Protocol 2: Deprotection and Quinazolinone Formation

This protocol involves the removal of the Boc protecting group followed by cyclization to form the quinazolinone core.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group at room temperature. The subsequent cyclization with formamide at high temperature is a classic method for constructing the quinazolinone ring system, which is central to many EGFR inhibitors.[11][23]

Step-by-Step Procedure:

-

Dissolve the purified Intermediate 1 (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (TFA, 2.5 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

To the resulting crude amine salt, add formamide (10 mL).

-

Heat the mixture to 160 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude quinazolinone product (Intermediate 2) . Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 3: Synthesis of the Final Inhibitor via 4-Chloroquinazoline

This final stage involves converting the quinazolinone to a more reactive 4-chloroquinazoline intermediate, followed by nucleophilic aromatic substitution with an appropriate aniline to install the final piece of the pharmacophore.

Rationale: The conversion of the 4-oxo group to a 4-chloro group using thionyl chloride (SOCl2) creates a highly reactive electrophilic center. This allows for a facile SNAr reaction with an aniline, a key step in the synthesis of many clinically used TKIs like gefitinib and erlotinib.[8]

Step-by-Step Procedure:

-

In a flask equipped with a reflux condenser, suspend Intermediate 2 (1.0 mmol) in thionyl chloride (SOCl2, 5 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The solid should dissolve as the reaction progresses.

-

Cool the mixture to room temperature and carefully remove the excess SOCl2 under reduced pressure.

-

Dissolve the resulting crude 4-chloroquinazoline intermediate in 2-propanol (10 mL).

-

Add the desired aniline (e.g., 3-ethynylaniline, 1.1 mmol, 1.1 equivalents).

-

Heat the mixture to 80 °C and stir for 2-4 hours. Monitor by TLC.

-

Cool the reaction to room temperature. Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the final product by flash column chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.

Application: In Vitro EGFR Kinase Inhibition Assay

To evaluate the biological activity of the synthesized inhibitor, a biochemical kinase assay is essential.[2] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[24]

Principle: The assay is performed in two steps. First, the EGFR kinase reaction occurs. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.[24]

Caption: Simplified EGFR signaling and point of inhibition.

References

-

Sigismund, S., Avanzato, D., & Lanzetti, L. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Center for Biotechnology Information. Available at: [Link]

-

Yadav, V., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available at: [Link]

-

Garrido-Castro, A. C., & Felip, E. (2022). EGFR signaling pathway as therapeutic target in human cancers. PubMed. Available at: [Link]

-

Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. National Center for Biotechnology Information. Available at: [Link]

-

Buthelezi, N., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Available at: [Link]

-

Reyes, A. D., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Available at: [Link]

-

Buthelezi, N., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity. PubMed. Available at: [Link]

-

Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Center for Biotechnology Information. Available at: [Link]

-

Kocienski, P. (2016). Synthesis of an EGFR Inhibitor. Synfacts. Available at: [Link]

-

Engel, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Center for Biotechnology Information. Available at: [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

-

Mohammadi-Farani, A., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available at: [Link]

-

Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

-

Chem Help ASAP. (2022). discovery of BLU-945, an EGFR mutant inhibitor. YouTube. Available at: [Link]

-

Maccioni, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Abuelizz, H. A., et al. (2019). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

-

Shah, M. A. A., et al. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

Sources

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 18. benchchem.com [benchchem.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. brieflands.com [brieflands.com]

- 24. promega.com.cn [promega.com.cn]

Application Note: High-Fidelity Buchwald-Hartwig Amination of N-Boc-Bromoanilines

Topic: Buchwald-Hartwig Amination of Boc-Protected Bromoanilines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The amination of N-Boc-bromoanilines represents a specific challenge in cross-coupling chemistry. These substrates act as bifunctional building blocks where the N-Boc group serves as a masked amine, while the bromide serves as the electrophilic handle.

The Core Challenge:

-

Electronic Deactivation: The N-Boc group is an electron-donating group (EDG) via resonance (though less so than a free amine). This increases the electron density of the aryl ring, thereby raising the activation energy for the oxidative addition of the Pd(0) species into the C-Br bond.

-

Chemoselectivity: The reaction conditions must activate the C-Br bond without compromising the acid-labile and potentially base-sensitive carbamate (Boc) moiety.

-

Catalyst Poisoning: Unprotected N-H bonds on the Boc group can occasionally coordinate to Pd, creating off-cycle resting states.

This guide provides a validated protocol using Third- and Fourth-Generation Buchwald Precatalysts to overcome these electronic and steric barriers.

Mechanistic Insight & Causality

To design a successful experiment, one must understand the catalytic bottleneck. In the coupling of electron-rich aryl halides (like N-Boc-bromoanilines), the rate-determining step is frequently Oxidative Addition .

The Electronic Effect

-

Substrate: N-Boc-4-bromoaniline.

-

Electronic State: The lone pair on the nitrogen donates density into the aromatic ring.

-

Consequence: The C-Br bond is stronger and less electrophilic.

-

Solution: Use electron-rich, bulky dialkylbiarylphosphine ligands (e.g., BrettPhos , RuPhos , XPhos ). These ligands increase the electron density on the Palladium center, accelerating oxidative addition into the deactivated aryl halide.

Visualization: The Catalytic Cycle & Boc Interference

The following diagram illustrates the catalytic cycle, highlighting where the Boc-substrate properties influence reactivity.

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the electron-donating nature of the Boc-amino group.

Strategic Optimization Matrix

Do not rely on a single set of conditions. Use this matrix to select the correct Ligand/Base combination based on your specific coupling partner (the nucleophile).

Ligand Selection (The "Engine")

| Coupling Partner (Nucleophile) | Recommended Ligand | Rationale |

| Primary Amines (Alkyl/Aryl) | BrettPhos | Excellent for preventing β-hydride elimination; highly active for primary amines. |

| Secondary Amines (Acyclic) | RuPhos | Bulky ligand that facilitates reductive elimination of sterically hindered amines. |

| Secondary Amines (Cyclic) | RuPhos or XPhos | High turnover numbers; XPhos is particularly robust for general cases. |

| Amides / Carbamates | BrettPhos | Required to overcome the lower nucleophilicity of amides. |

Base Selection (The "Safety Valve")

| Base | pKa (conj.[1] acid) | Compatibility Note |

| NaOtBu | ~17 | Standard. Fast reaction rates. Use if substrate has no base-sensitive groups (esters, aldehydes). |

| Cs₂CO₃ | ~10 | High Fidelity. Essential if the Boc group is labile or if other sensitive groups (e.g., esters) are present. Requires higher temp or longer time. |

| K₃PO₃ | ~12 | Intermediate. Good balance of activity and mildness. Often used with water (surfactant conditions). |

Validated Protocol: Coupling N-Boc-4-Bromoaniline with Morpholine

This protocol uses a Pre-catalyst (Pd-G3/G4) system. Pre-catalysts are superior to Pd(OAc)₂/Ligand mixtures because they ensure a precise 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species, reducing batch-to-batch variability.

Target Reaction: N-Boc-4-bromoaniline + Morpholine

Materials

-

Electrophile: N-Boc-4-bromoaniline (1.0 equiv, 1.0 mmol, 272 mg)

-

Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 105 µL)

-

Catalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%)

-

Alternative: XPhos Pd G3

-

-

Base: NaOtBu (1.4 equiv) OR Cs₂CO₃ (2.0 equiv for higher safety)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Why: Oxygen poisons the Pd(0) species, halting the cycle.

-

-

Solids Addition: Add N-Boc-4-bromoaniline, Base (NaOtBu or Cs₂CO₃), and the Pd-Precatalyst (RuPhos Pd G4) to the vial.

-

Note: If using Cs₂CO₃, grind it to a fine powder to increase surface area.

-

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

-

Liquids Addition: Syringe in the anhydrous solvent (5 mL) and the amine (Morpholine).

-

Checkpoint: The solution should be a suspension (if using Cs₂CO₃) or a slurry.

-

-

Thermal Activation: Place the vial in a pre-heated block at 80°C .

-

Control: Do not exceed 100°C. Thermal decomposition of the Boc group (isobutylene release) can occur at elevated temperatures (>110°C) in the presence of strong bases.

-

-

Monitoring: Stir vigorously (800+ rpm). Monitor by TLC or LCMS at 2 hours.

-

TLC Stain: Use Ninhydrin (stains free amines) or UV. The product will likely be more polar than the bromide but less polar than the free amine.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Decision Tree

Use this logic flow when yields are suboptimal.

Figure 2: Decision tree for optimizing reaction conditions based on observed failure modes.

Common Pitfalls

-

Protodehalogenation: If you observe the formation of N-Boc-aniline (Br replaced by H), the reaction is undergoing β-hydride elimination or solvent abstraction.

-

Fix: Switch to a ligand that enforces reductive elimination (e.g., BrettPhos ) and ensure the solvent is anhydrous.

-

-

Incomplete Conversion: The electron-rich ring is sluggish.

-

Fix: Increase catalyst loading to 3-4 mol% or reduce solvent volume to increase concentration (0.5 M).

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[4] Chemical Science.

-

BenchChem. "Stability of the Boc Protecting Group: A Comparative Guide."

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination - Mechanism and Ligands."

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

Protocol for the Efficient Boc Deprotection of N-(5-bromo-2-fluorophenyl)carbamate using Trifluoroacetic Acid

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The tert-butyloxycarbonyl (Boc) group is a pivotal amine protecting group in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions. This application note provides a comprehensive, field-proven protocol for the deprotection of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, discuss critical safety protocols for handling TFA, provide troubleshooting guidance, and present methods for product characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to perform this transformation efficiently and safely, yielding the key intermediate, 5-bromo-2-fluoroaniline.

Introduction: The Strategic Role of Boc Deprotection

In multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates, the strategic use of protecting groups is paramount. The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its resilience against basic hydrolysis, many nucleophiles, and catalytic hydrogenation[1][2]. Its removal is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA), which offers the advantages of high efficiency and volatility, simplifying the isolation of the deprotected amine product[3].

The target transformation discussed herein, the conversion of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate to 5-bromo-2-fluoroaniline, is a crucial step in the synthesis of various specialty chemicals and active pharmaceutical ingredients. A robust and reproducible protocol is essential for ensuring high yield and purity of this valuable building block.

The Causality of the Reaction: Mechanism of TFA-Mediated Boc Cleavage

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the protocol. The deprotection of a Boc-protected amine with TFA is an acid-catalyzed cleavage that proceeds through a well-established E1 elimination pathway.

The process unfolds in four key steps[3][4][5]:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This increases the electrophilicity of the carbonyl carbon.

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to release a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. This irreversible step drives the reaction to completion[1][4].

-

Amine Salt Formation: The newly liberated amine is basic and is immediately protonated by the excess TFA present in the reaction medium, forming the corresponding trifluoroacetate salt[4][5].

The generated tert-butyl cation can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or polymerize[4]. The evolution of CO2 and potentially isobutylene gas necessitates that the reaction should never be performed in a sealed vessel[1][4].

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol

This protocol has been optimized for the deprotection of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate.

Materials and Reagents

-

Substrate: tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

-

Reagent: Trifluoroacetic Acid (TFA), reagent grade (≥99%)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, ethyl acetate (EtOAc), diethyl ether

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, glass funnel, separatory funnel, rotary evaporator, chemical fume hood.

Step-by-Step Procedure

-

Reaction Setup: In a chemical fume hood, dissolve tert-butyl N-(5-bromo-2-fluorophenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Addition of TFA: To the stirring solution at room temperature, add trifluoroacetic acid (5-10 eq). For many substrates, a solution of 20-50% TFA in DCM is effective[6][7]. The addition is typically exothermic; for larger-scale reactions, cooling in an ice bath may be considered.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 5-bromo-2-fluoroaniline, is more polar than the starting material. Staining the TLC plate with ninhydrin is highly effective for visualizing the product amine, which typically appears as a colored spot[8].

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene can be performed 2-3 times[6].

-

Aqueous Work-up (Neutralization):

-

Dissolve the resulting residue (which is the TFA salt of the amine) in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Carefully add saturated aqueous NaHCO₃ solution portion-wise until CO₂ evolution ceases and the aqueous layer is basic (check with pH paper). This step neutralizes the remaining TFA and converts the amine salt to the free amine.

-

Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-fluoroaniline.

-

Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or recrystallization.

Data Presentation: Reaction Parameter Summary

| Parameter | Recommended Condition | Rationale / Notes |

| Substrate Conc. | 0.1 - 0.5 M | Balances reaction rate and solubility. |

| Solvent | Dichloromethane (DCM) | Excellent solvent for substrate and reagent; easily removed. |

| TFA Concentration | 20-50% (v/v) in DCM | Effective for most Boc deprotections. Higher concentrations or neat TFA can be used for stubborn substrates[9]. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid deprotection without promoting side reactions. |

| Reaction Time | 1 - 3 hours | Substrate dependent; monitor by TLC for completion. |

| Work-up | Basic wash (e.g., NaHCO₃) | Critical for neutralizing TFA and isolating the free amine product. |

| Typical Yield | >90% | High yields are expected for this clean transformation[6]. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for Boc deprotection.

Characterization of 5-bromo-2-fluoroaniline

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the nine tert-butyl protons at ~1.4-1.5 ppm is a clear indicator of a complete reaction[8]. The spectrum of the product, 5-bromo-2-fluoroaniline, will show characteristic multiplets in the aromatic region (approx. 6.5-7.2 ppm) and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the product[10].

-

Mass Spectrometry (MS): Provides the molecular weight of the product (C₆H₅BrFN, MW: 190.01 g/mol )[10].

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Deprotection | Insufficient acid; Steric hindrance; Short reaction time. | 1. Increase the concentration of TFA or use neat TFA.[8] 2. Extend the reaction time and continue monitoring by TLC.[8] 3. Gently warm the reaction (e.g., to 40 °C), but be cautious of potential side reactions. |

| Side Product Formation | Alkylation of product or impurities by the tert-butyl cation. | While less common for this substrate, electron-rich aromatics can be alkylated.[11] If this is suspected, add a scavenger like triisopropylsilane (TIS) or water (1-5% v/v) to the reaction mixture to trap the cation.[12] |

| Oily Product after Work-up | Residual TFA forming an oily salt; Product is inherently an oil. | 1. Ensure the basic wash was thorough. 2. After concentration, attempt to precipitate the product as a solid by triturating with a cold non-polar solvent like hexanes or diethyl ether.[6] 3. Alternatively, convert the product to its crystalline HCl salt by dissolving in ether and adding a solution of HCl in dioxane.[7] |

| Low Yield after Work-up | Product loss during aqueous wash due to partial protonation/solubility. | Ensure the aqueous layer is sufficiently basic (pH > 9) before separating the layers. Perform multiple extractions (2-3x) with the organic solvent to maximize recovery. |

Mandatory Safety Protocols: Handling Trifluoroacetic Acid (TFA)

TFA is a highly corrosive and hazardous chemical. Strict adherence to safety protocols is non-negotiable.

-

Hazard Overview: TFA is a strong acid that can cause severe skin and eye burns, and its vapors are highly irritating and destructive to the respiratory system[13][14]. Exposure can cause severe organ damage[13].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory[15][16]. A face shield should be worn in conjunction with goggles when handling larger quantities[16].

-

Hand Protection: Wear acid-resistant gloves. Double-gloving with nitrile gloves is highly recommended; change gloves immediately upon contact[13][15].

-

Body Protection: A lab coat, long pants, and closed-toed shoes are required[13][16].

-

-

Engineering Controls:

-

Handling and Storage:

-

Spill & Emergency Procedures:

-

Spills: Neutralize small spills with an inert absorbent material like sodium carbonate. For large spills, evacuate the area and seek assistance[14].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Use a safety shower if needed[13][16].

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[13][15].

-

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. [Link]

-

STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

-

Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. [Link]

-

Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. [Link]

-

LCSS: TRIFLUOROACETIC ACID - National Academies. [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ResearchGate. [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

5-Bromo-2-fluoroaniline - PubChem. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. [Link]

-

Boc De-protection : r/Chempros - Reddit. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. amherst.edu [amherst.edu]

- 14. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

Using 5-bromo-2-fluoroaniline intermediates in binimetinib analogue synthesis

Application Note: Strategic Utilization of 5-Bromo-2-Fluoroaniline in MEK Inhibitor Design

Executive Summary & Rationale

In the development of allosteric MEK1/2 inhibitors, the diarylamine motif is critical for occupying the hydrophobic pocket adjacent to the ATP-binding site. While Binimetinib (Mektovi) utilizes a 4-bromo-2-fluorophenyl moiety, the exploration of Structure-Activity Relationships (SAR) frequently requires the synthesis of regioisomers to optimize metabolic stability and binding affinity.

This guide details the protocol for utilizing 5-bromo-2-fluoroaniline (CAS 2924-09-6) to synthesize the 5-bromo regioisomer of the Binimetinib intermediate. Unlike the standard industrial route—which often employs palladium-catalyzed cross-coupling of a benzimidazole amine with an aryl iodide—this protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy. This approach allows for the direct, convergent incorporation of the 5-bromo-2-fluoroaniline building block onto an electron-deficient benzimidazole core, providing a rapid entry point for SAR profiling.

Chemical Strategy & Pathway[1][2][3]

The synthesis relies on the varying electrophilicity of the fluorinated benzimidazole core. The fluorine at the C5 position of the benzimidazole scaffold is activated by the para-positioned carbonyl group (ester/amide), making it susceptible to displacement by the deprotonated aniline.

Reaction Scheme Visualization

Figure 1: Convergent S_NAr synthesis pathway for Binimetinib analogues using 5-bromo-2-fluoroaniline.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-[(5-bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate.

Materials & Reagents

| Reagent | CAS No.[1][2][3][4][5][6][7][8][9] | Eq.[10][1][4][7][11] | Role |

| 5-Bromo-2-fluoroaniline | 2924-09-6 | 1.1 | Nucleophile (Analogue Block) |

| Methyl 4,5-difluoro-1-methyl-1H-benzimidazole-6-carboxylate | 918321-20-7* | 1.0 | Electrophilic Core |

| LiHMDS (1.0 M in THF) | 4039-32-1 | 2.5 | Strong Base |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | - | Solvent |

| Ammonium Chloride (sat. aq.) | 12125-02-9 | - | Quenching Agent |

(Note: The core scaffold CAS 918321-20-7 refers to the amino-variant in some databases; ensure the starting material is the difluoro ester precursor, often synthesized via nitration/reduction of the trifluorobenzoate).

Step-by-Step Procedure

1. Preparation of the Aniline Nucleophile:

-

Safety Note: 5-bromo-2-fluoroaniline is toxic by inhalation and skin contact. All operations must be performed in a fume hood.

-

Charge a dry 3-neck round-bottom flask (RBF) with 5-bromo-2-fluoroaniline (1.1 equiv).

-

Add anhydrous THF (10 vol relative to aniline).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Critical Step: Add LiHMDS (2.5 equiv) dropwise over 20 minutes. The solution will likely turn a deep amber/red color, indicating the formation of the lithium anilide species.

-

Stir at -78°C for 30 minutes to ensure complete deprotonation.

2. Coupling Reaction (S_NAr):

-

Dissolve the benzimidazole core (1.0 equiv) in anhydrous THF (5 vol) in a separate vessel.

-

Transfer the core solution dropwise into the cold anilide solution via cannula or pressure-equalizing addition funnel.

-

Mechanistic Insight: Maintaining low temperature during addition prevents competitive attack at the C4-fluorine or side reactions at the ester.

-

Allow the reaction to warm slowly to -20°C over 2 hours.

-

Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 7:3). The limiting reagent (benzimidazole core) should be consumed.

3. Quench & Workup:

-

Quench the reaction at 0°C by the slow addition of saturated aqueous Ammonium Chloride (NH4Cl).

-

Dilute with Ethyl Acetate (EtOAc) and separate the layers.[6]

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

4. Purification:

-

The crude residue is typically a yellow/orange solid.

-

Recrystallization: Triturate with cold Methanol or Isopropanol to yield the product as an off-white solid.

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-40% EtOAc in Hexanes).

Quality Control & Validation

To ensure the correct isomer was synthesized (5-bromo vs 4-bromo), specific NMR signatures must be verified.

| Analytic Method | Expected Observation for 5-Bromo Isomer | Validating Logic |

| 1H NMR (Aromatic Region) | Doublet of doublets (dd) for the proton para to fluorine (H4) and ortho to fluorine (H3). | The 5-bromo substitution pattern creates a distinct coupling pattern compared to the 4-bromo standard, where the protons are meta/para to the amine. |

| 19F NMR | Two distinct signals : One for the benzimidazole core (-130 to -140 ppm) and one for the aniline ring. | Shift of the aniline fluorine will differ by ~2-5 ppm compared to the 4-bromo isomer due to the change in electronic environment (Br moving from para to meta relative to NH). |

| HPLC Purity | Single peak >98% (254 nm). | Retention time will likely be slightly lower than the 4-bromo standard due to reduced lipophilicity of the meta-bromo arrangement. |

Comparative SAR Logic (Decision Tree)

Why choose the 5-bromo-2-fluoroaniline intermediate over the standard 4-bromo isomer?

Figure 2: SAR Decision Tree for selecting the 5-bromo regioisomer to probe metabolic stability.

References

-

Binimetinib Structure & Approval: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10288191, Binimetinib. Retrieved February 12, 2026 from [Link]

-

MEK Inhibitor Synthesis Routes: Array BioPharma Inc. (2004).[4] Preparation of phenylaminobenzimidazolecarboxylates as mitogen activated protein kinase kinase (MEK) inhibitors.[4] US Patent 20040116710.[4]

-

S_NAr Coupling Methodology: Wallace, E. M., et al.[4] (2015).[10][4][6] Process for the preparation of MEK inhibitors.[12][4][11] IP.com Journal, 15(12B).[4] (Cited via ChemicalBook synthesis routes).

Sources

- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2924-09-6 5-Bromo-2-fluoroaniline AKSci J92178 [aksci.com]

- 4. Binimetinib synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 7. WO2021116901A1 - Forms of binimetinib and process for preparation thereof - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS 2924-09-6: 5-Bromo-2-fluorobenzenamine | CymitQuimica [cymitquimica.com]

- 10. methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | C10H10FN3O2 | CID 59365496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US9598376B2 - Preparation of and formulation comprising a MEK inhibitor - Google Patents [patents.google.com]

- 12. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: A Guide to the Synthesis of 4-Anilinoquinazoline Scaffolds from Fluorinated Anilines

Introduction: The Strategic Importance of Fluorinated 4-Anilinoquinazolines

The 4-anilinoquinazoline framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding sites of various protein kinases.[1][2] This structural motif is central to a number of approved anticancer drugs, including Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The strategic incorporation of fluorine atoms onto the aniline moiety of this scaffold has become a critical design element in drug discovery.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size.[5][6] Its introduction can lead to profound improvements in a drug candidate's profile by:

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[7]

-

Modulating Physicochemical Properties: Fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state, solubility, and membrane permeability.[8]

-

Increasing Binding Affinity: The strategic placement of fluorine can create favorable orthogonal multipolar interactions with the target protein, enhancing binding potency and selectivity.[5][7]

This guide provides a detailed examination of the primary synthetic methodologies for preparing these vital scaffolds, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.

Overview of Synthetic Strategies

The construction of the critical C4-N bond between the quinazoline core and a fluorinated aniline is predominantly achieved through two powerful synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on the reactivity of the specific substrates, desired reaction conditions, and scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-chloro-6,7-dimethoxyquinazoline | ≥98% | Commercial | - |

| 3-chloro-4-fluoroaniline | ≥98% | Commercial | - |

| Isopropanol (IPA) | Anhydrous | Commercial | Solvent |

| Round-bottom flask with reflux condenser | - | - | - |

| Magnetic stirrer with heating mantle | - | - | - |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring |

| Buchner funnel and filter paper | - | - | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), and isopropanol (10 mL per gram of starting quinazoline).

-

Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. A solid product (the hydrochloride salt) will often precipitate out of the solution as the reaction proceeds.

-

Work-up and Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. The product will crystallize out of solution.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake sequentially with a small amount of cold isopropanol and then diethyl ether to remove any unreacted starting materials and impurities. Dry the resulting pale yellow solid under vacuum to a constant weight. The product is typically obtained in high purity (>95%) and yield (85-95%).

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the mixture is at a full reflux. Extend the reaction time and monitor by TLC until the starting material is consumed. |

| Product is Oily/Gummy | Impurities or residual solvent. | Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce solidification. If necessary, purify by column chromatography. |

| Low Yield | Product remains dissolved in the solvent. | Concentrate the filtrate under reduced pressure and cool in an ice bath to induce further precipitation. |

Part B: Synthesis via Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. [9][10]It is particularly valuable when the SNAr approach fails or gives low yields, for instance, with electron-rich or sterically demanding anilines that are poor nucleophiles. The reaction involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the C-Cl bond of the quinazoline, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst. [9]

Experimental Protocol: General Procedure

This protocol provides a general starting point that can be optimized for specific substrates.

Key Experimental Parameters

| Parameter | Common Choices | Rationale |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Reliable sources of Pd(0) upon in-situ reduction. |

| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands stabilize the Pd center and promote the key oxidative addition and reductive elimination steps. [11] |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle. NaOt-Bu is common but moisture-sensitive. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions. |

Step-by-Step Procedure

-

Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to prevent oxidation of the catalyst and ligand.

-

Reagent Addition: To an oven-dried Schlenk flask, add the 4-chloroquinazoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with the inert gas three times.

-

Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL per gram of quinazoline) followed by the fluorinated aniline (1.2 eq) via syringe.

-

Heating: Heat the reaction mixture to 80-110°C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure 4-anilinoquinazoline derivative.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Mechanism | Two-step addition-elimination | Pd-catalyzed cross-coupling cycle |

| Substrate Scope | Good for electron-poor quinazolines and nucleophilic anilines. | Broader scope; effective for less reactive anilines and aryl chlorides. [10] |

| Conditions | Typically reflux in a protic solvent (e.g., IPA, EtOH). No special atmosphere needed. | Requires anhydrous solvent, inert atmosphere, and heating (80-110°C). |

| Reagents | Simple, inexpensive reagents. | Requires expensive and air-sensitive Pd catalysts and phosphine ligands. |

| Scalability | Generally straightforward and highly scalable. | Can be challenging to scale due to catalyst cost, sensitivity, and metal removal. |

| Work-up | Often simple precipitation and filtration. | Requires aqueous work-up, extraction, and mandatory column chromatography. |

| Common Issues | Incomplete reaction with deactivated substrates. | Catalyst deactivation, ligand screening required, difficult removal of metal impurities. |

Conclusion

The synthesis of 4-anilinoquinazoline scaffolds functionalized with fluorinated anilines is a critical task in the development of targeted therapeutics. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide powerful and reliable entries to these structures. The SNAr method stands out for its simplicity, efficiency, and cost-effectiveness, making it the first choice for many substrate combinations. For more challenging couplings where reactivity is low, the Buchwald-Hartwig amination offers a versatile and highly effective alternative, albeit with increased operational complexity and cost. A thorough understanding of the principles and practical considerations of both methodologies, as outlined in this guide, empowers researchers to rationally select and execute the optimal synthetic strategy for their specific drug discovery objectives.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Inhance Technologies. (2023). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

-

Gillard, R. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8374. [Link]

-

Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? [Link]

-

Sharma, D., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Journal of the Iranian Chemical Society, 16(8), 1731-1743. [Link]

-

Li, D., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651. [Link]

-

Li, Y., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(13), 5123. [Link]

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]

-

Kamal, A., et al. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 18(10), 3468-3479. [Link]

-

Zhang, J., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]

-

Tzioumaki, N., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 28(13), 5049. [Link]

-

Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 112, 19-31. [Link]

-

Gholami, M., et al. (2022). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Polycyclic Aromatic Compounds, 42(5), 2267-2283. [Link]

-

Al-Said, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1293. [Link]

-

Valverde, M. G., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031. [Link]

-

Valverde, M. G., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8031. [Link]

-

Basappa, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1403-1414. [Link]

-

Patel, D. P., & Singh, S. K. (2021). Ullmann–Goldberg and Buchwald–Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. The Chemical Record, 21(11), 3195-3217. [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. [Link]

-

Wang, Z., et al. (2014). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. Tetrahedron, 70(3), 647-654. [Link]

-

Xia, G., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4347-4357. [Link]

-

Shang, Z., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 122, 264-279. [Link]

-

Eduful, B. (2019). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Romero, E. L., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380597. [Link]

-

Li, L., et al. (2012). Synthesis of 4-anilinoquinażoline and evaluation of its antileukemic activity. Letters in Drug Design & Discovery, 9(7), 653-658. [Link]

Sources

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

Microwave-assisted synthesis of fluorinated kinase inhibitor intermediates

Application Note: Microwave-Assisted Synthesis of Fluorinated Kinase Inhibitor Intermediates

Executive Summary

This guide details high-efficiency protocols for synthesizing fluorinated intermediates critical to kinase inhibitor development (e.g., EGFR, VEGFR, p38 MAP kinase inhibitors). By leveraging microwave (MW) dielectric heating, these protocols overcome the activation energy barriers typical of electron-deficient fluorinated substrates, reducing reaction times from hours to minutes while suppressing side reactions.

Strategic Rationale: The Fluorine-Microwave Synergy

In kinase inhibitor design, fluorine is a "magic methyl" bioisostere, enhancing metabolic stability (blocking P450 oxidation) and modulating lipophilicity. However, the strong electron-withdrawing nature of fluorine often deactivates aromatic rings toward electrophilic substitution or, conversely, makes nucleophilic attacks sluggish due to electronic repulsion in specific transition states.

Microwave irradiation addresses these synthetic bottlenecks through two primary mechanisms:

-

Dipolar Polarization: Direct coupling with polar solvents (e.g., DMSO, EtOH) generates rapid, uniform internal heating, avoiding the "wall effect" of oil baths.

-

Arrhenius Acceleration: The ability to safely access temperatures 50–100°C above the solvent's atmospheric boiling point (in sealed vessels) exponentially increases rate constants (

).

Experimental Workflow Overview

The following diagram outlines the streamlined workflow for MW-assisted synthesis, highlighting critical control points (CCPs) for fluorinated substrates.

Figure 1: General workflow for microwave-assisted synthesis of fluorinated intermediates.

Protocol 1: Nucleophilic Aromatic Substitution ( )

Target Class: 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib analogs). Challenge: The reaction of electron-poor anilines (e.g., 3-chloro-4-fluoroaniline) with 4-chloroquinazolines is slow under thermal reflux due to the weak nucleophilicity of the aniline.

Materials

-

Substrate A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Substrate B: 3-Chloro-4-fluoroaniline (1.1 equiv)

-

Solvent: Isopropanol (iPrOH) or 2-Butanol (High MW absorption)

-

Vessel: 10 mL or 35 mL Microwave Vial (Pressure rated to 20 bar)

Step-by-Step Methodology

-

Charge: Weigh Substrate A (e.g., 1.0 mmol, 224 mg) and Substrate B (1.1 mmol, 160 mg) into a 10 mL microwave vial.

-

Solvation: Add iPrOH (4 mL). Note: A stir bar is essential to prevent "hot spots."

-

Irradiation: Cap the vial and place it in the microwave reactor (Single-mode or Multi-mode).

-

Mode: Dynamic/Fixed Temperature

-

Temperature: 150°C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds

-

Power Max: 200 W (System will modulate power to maintain 150°C).

-

-

Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

-

Isolation: The product typically precipitates as the hydrochloride salt upon cooling. Filter the solid, wash with cold iPrOH (

) and diethyl ether ( -

Validation: Check purity via HPLC (254 nm). Expected yield: 85–92%.

Comparative Data:

| Parameter | Conventional Reflux | Microwave Protocol |

|---|---|---|

| Temperature | 82°C (reflux) | 150°C |

| Time | 4–12 Hours | 15 Minutes |

| Yield | 65–75% | 85–92% |

| Purity (Crude) | ~85% | >95% |

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target Class: Fluorinated Biaryl Scaffolds (e.g., p38 MAP kinase inhibitors). Challenge: Fluorinated boronic acids (especially 2-fluoropyridine-3-boronic acid) are prone to protodeboronation (C-B bond cleavage) under prolonged heating. MW minimizes this by reducing thermal exposure time.[1]

Materials

-

Aryl Halide: 4-Bromo-N-methylbenzamide (1.0 equiv)

-

Boronic Acid: 2-Fluoropyridine-3-boronic acid (1.3 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Methodology

-